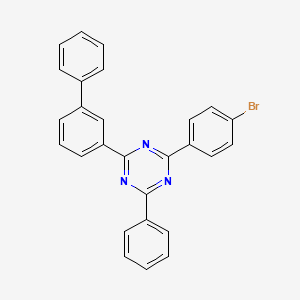
2-(3-Biphenylyl)-4-(4-bromophenyl)-6-phenyl-1,3,5-triazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Biphenylyl)-4-(4-bromophenyl)-6-phenyl-1,3,5-triazine is a complex organic compound that belongs to the class of triazines. Triazines are heterocyclic compounds that contain three nitrogen atoms in a six-membered ring. This particular compound is characterized by its three aromatic rings attached to the triazine core, making it a highly conjugated system. It is of interest in various fields of research due to its unique structural and chemical properties.
準備方法
The synthesis of 2-(3-Biphenylyl)-4-(4-bromophenyl)-6-phenyl-1,3,5-triazine typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3-biphenylamine, 4-bromobenzonitrile, and benzaldehyde in the presence of a suitable catalyst can lead to the formation of the desired triazine compound. The reaction conditions often include elevated temperatures and the use of solvents such as toluene or dimethylformamide (DMF).
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields.
化学反応の分析
2-(3-Biphenylyl)-4-(4-bromophenyl)-6-phenyl-1,3,5-triazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions. Common reagents for this include sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of quinones, while reduction can yield amines or alcohols.
科学的研究の応用
2-(3-Biphenylyl)-4-(4-bromophenyl)-6-phenyl-1,3,5-triazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions between aromatic compounds and biological macromolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent. Its structural features suggest it may have activity against certain diseases, although more studies are needed.
Industry: It can be used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
作用機序
The mechanism by which 2-(3-Biphenylyl)-4-(4-bromophenyl)-6-phenyl-1,3,5-triazine exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The compound’s aromatic rings allow for π-π interactions with other aromatic systems, which can influence its binding affinity and specificity.
類似化合物との比較
Similar compounds to 2-(3-Biphenylyl)-4-(4-bromophenyl)-6-phenyl-1,3,5-triazine include other triazine derivatives such as:
2,4,6-Triphenyl-1,3,5-triazine: Lacks the bromine atom, making it less reactive in substitution reactions.
2-(3-Biphenylyl)-4,6-diphenyl-1,3,5-triazine: Similar structure but without the bromophenyl group, affecting its chemical reactivity and applications.
2-(4-Bromophenyl)-4,6-diphenyl-1,3,5-triazine: Contains the bromophenyl group but lacks the biphenyl group, altering its electronic properties.
The uniqueness of this compound lies in its combination of three different aromatic systems, which provides a distinct set of chemical and physical properties.
特性
分子式 |
C27H18BrN3 |
|---|---|
分子量 |
464.4 g/mol |
IUPAC名 |
2-(4-bromophenyl)-4-phenyl-6-(3-phenylphenyl)-1,3,5-triazine |
InChI |
InChI=1S/C27H18BrN3/c28-24-16-14-21(15-17-24)26-29-25(20-10-5-2-6-11-20)30-27(31-26)23-13-7-12-22(18-23)19-8-3-1-4-9-19/h1-18H |
InChIキー |
JBMICMZSCBZLIW-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=CC(=CC=C2)C3=NC(=NC(=N3)C4=CC=C(C=C4)Br)C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 1-Methoxy-4-[4-methyl-6-[(5-methyl-1H-pyrazol-3-yl)amino]-2-pyrimidinyl]cyclohexanecarboxylate](/img/structure/B13700445.png)
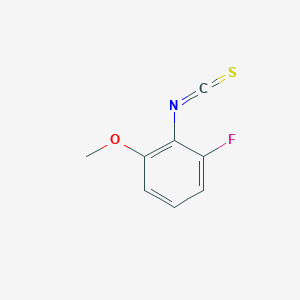
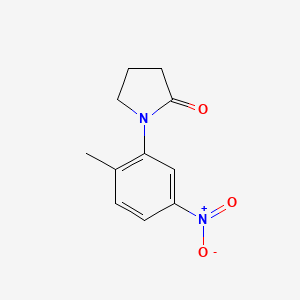
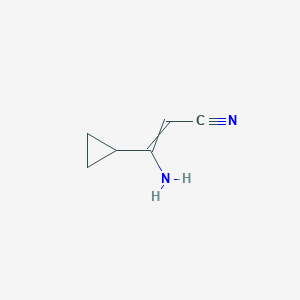
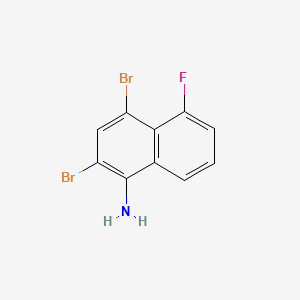
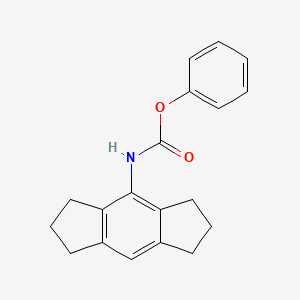
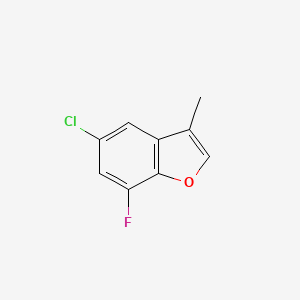
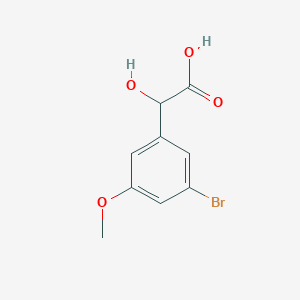

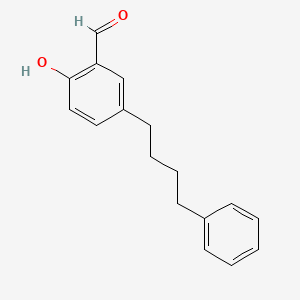

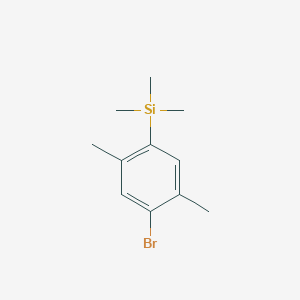
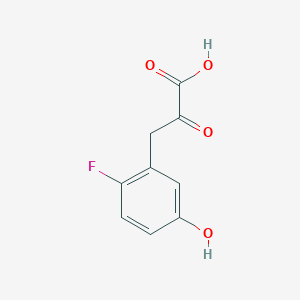
![(E)-4-Chloro-6-[2-[phenyl(2-pyridyl)methylene]hydrazino]pyrimidine](/img/structure/B13700535.png)
